3-ethylcyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
“3-ethylcyclobutan-1-ol, Mixture of diastereomers” is a compound that belongs to the class of organic compounds known as diastereomers . Diastereomers are stereoisomers that are not mirror images of each other . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters .
Synthesis Analysis
The synthesis of diastereomers often involves the reaction of a racemate with an enantiomerically pure chiral reagent, resulting in a mixture of diastereomers . For example, if a racemic mixture of a chiral alcohol is reacted with an enantiomerically pure carboxylic acid, the result is a mixture of diastereomers . These diastereomers can then be separated due to their different physical properties .Molecular Structure Analysis
Diastereomers have the same molecular formula and connectivity, but a different arrangement of atoms in space . They are not mirror images of each other and are non-superimposable . In order for diastereomer stereoisomers to occur, a compound must have two or more stereocenters .Chemical Reactions Analysis
Diastereomers can produce different stereochemical products depending on the reaction mechanism . They are highly reactive due to their ring strain and undergo various reactions with a diverse range of nucleophiles .Physical And Chemical Properties Analysis
Diastereomers have different physical properties and reactivity . They have different melting points, boiling points, and densities . The molecular formula of “this compound” is C6H12O .properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethylcyclobutan-1-ol, Mixture of diastereomers involves the reduction of a ketone intermediate derived from the corresponding cyclobutanone. The reduction is carried out using a chiral reducing agent to obtain a mixture of diastereomers.", "Starting Materials": [ "Cyclobutanone", "Ethylmagnesium bromide", "Lithium aluminum hydride", "Chiral reducing agent" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with ethylmagnesium bromide to form the corresponding Grignard reagent.", "Step 2: The Grignard reagent is then reacted with a chiral reducing agent to form a chiral alcohol intermediate.", "Step 3: The chiral alcohol intermediate is then reduced using lithium aluminum hydride to obtain a mixture of diastereomers of 3-ethylcyclobutan-1-ol." ] } | |
CAS RN |
69647-60-5 |
Molecular Formula |
C6H12O |
Molecular Weight |
100.2 |
Purity |
95 |
Origin of Product |
United States |
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